molecular formula C19H14ClN5OS B2379579 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852373-10-5

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No.: B2379579
CAS No.: 852373-10-5
M. Wt: 395.87
InChI Key: NCCUFVWNXNJREQ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-chlorophenyl group. A thioether linkage connects the heterocycle to an N-phenylacetamide moiety. Such structural motifs are common in bioactive molecules, particularly as kinase inhibitors or enzyme modulators.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUFVWNXNJREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b .... The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, while the phenylacetamide moiety is attached via nucleophilic substitution reactions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h). Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility[{{{CITATION{{{_1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the triazolo ring or the phenylacetamide moiety.

  • Substitution: : Replacement of the chlorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles are used depending on the desired substitution[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced derivatives of the triazolo ring or phenylacetamide moiety.

  • Substitution: : Derivatives with different substituents on the chlorophenyl group.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations

The compound’s key structural analogs differ in substituents on the triazolopyridazine ring, the linker group, and the acetamide moiety. Representative examples include:

Compound (CAS/ID) Triazolopyridazine Substituent Linker Acetamide Substituent Molecular Weight
894037-84-4 4-Chlorophenyl -S- (thioether) NH2 (acetamide) Not reported
894049-45-7 4-Methoxyphenyl -S- NH2 Not reported
891115-66-5 3-Pyridinyl Phenylthioether Thiazine-2-yl 412.48
108825-65-6 3-Methyl Amide N-Methylphenyl Not reported
3ab (from ) 3-Trifluoromethyl Propenamide N-Phenyl ~404.3 (calc.)

Key Observations :

  • Linker Flexibility : Thioether linkers (as in the target compound) may enhance lipophilicity compared to amide or propenamide linkers .
  • Acetamide Modifications : Substitutions like thiazine (in 891115-66-5) or trifluoromethyl groups (in 3ab) could impact solubility and target selectivity .

Physicochemical Properties

Melting points (mp) and synthetic yields for select analogs provide indirect insights:

  • E-4b ( ): A triazolopyridazine derivative with a propenoic acid substituent exhibits mp 253–255°C, suggesting high crystallinity due to polar functional groups.
  • 3ab ( ): Synthesized via visible-light-mediated C(sp3)–C(sp3) coupling in 44% yield, indicating moderate synthetic accessibility for similar scaffolds.

The target compound’s 4-chlorophenyl group likely increases molecular weight and melting point compared to methoxy or methyl analogs.

Biological Activity

The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a member of the triazole family and has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN5SC_{16}H_{14}ClN_5S, with a molecular weight of approximately 400.8 g/mol. The presence of the 4-chlorophenyl group and the triazolo[4,3-b]pyridazin moiety are critical for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro studies demonstrated that triazole derivatives could inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the inhibition of key kinases associated with tumor growth and survival pathways .
  • A specific derivative exhibited low micromolar activity against kinase AKT2/PKBβ, a critical target in glioma treatment. This compound was shown to induce cell death selectively in cancerous cells while sparing non-cancerous cells .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties:

  • Research indicates that triazole compounds can exhibit significant antifungal and antibacterial activities. These compounds interfere with the growth and replication of pathogens, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural features. The SAR studies suggest that:

  • Electron-withdrawing groups , such as chlorine at specific positions on the phenyl ring, enhance inhibitory activity against various biological targets.
  • Modifications in the substituents on the phenyl ring significantly affect the compound's potency and selectivity against cancer cell lines and microbial strains .

Study 1: Inhibition of Glioblastoma Growth

A recent study focused on a related compound demonstrated its ability to inhibit glioblastoma cell growth effectively. The compound was tested against primary patient-derived glioma cells and showed a significant reduction in neurosphere formation, indicating its potential as an anti-glioma agent .

Study 2: Antimicrobial Screening

Another investigation screened several triazole derivatives for antimicrobial activity. The results indicated that compounds with a para-chloro substitution exhibited higher efficacy against tested bacterial strains compared to their unsubstituted counterparts .

Summary of Findings

Activity TypeObservations
Anticancer Inhibits growth in glioblastoma and other cancer cell lines; selective toxicity towards cancer cells.
Antimicrobial Exhibits significant antibacterial and antifungal properties; effectiveness varies with substituents.
SAR Insights Electron-withdrawing groups enhance activity; structural modifications crucial for potency.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer: The synthesis involves multi-step reactions, typically starting with cyclization to form the triazolopyridazine core, followed by thioether linkage and amide coupling. Key steps include:

  • Cyclization : Hydrazine derivatives react with 4-chlorobenzaldehyde under reflux in ethanol (70–80°C) to form the triazolopyridazine core .
  • Thiolation : Introduction of the thio group via nucleophilic substitution using thiourea or potassium thioacetate in DMF at 60°C .
  • Acetamide coupling : Reaction with N-phenylchloroacetamide in the presence of a base (e.g., NaH) in THF .

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperature (°C)Catalyst/BaseYield Range (%)Source
CyclizationEthanol70–80None45–60
ThiolationDMF60K₂CO₃65–75
Acetamide couplingTHFRT to 50NaH70–85

Yield optimization requires precise control of solvent polarity, temperature, and catalyst selection. For example, DMF enhances nucleophilicity in thiolation, while NaH improves amide coupling efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃, δ 8.0 ppm for NH) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 425.89 for C₂₀H₁₆ClN₅O₂S) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer: SAR studies should systematically modify substituents and evaluate biological outcomes:

  • 4-Chlorophenyl replacement : Substitute with fluorophenyl or methoxyphenyl to assess impact on lipophilicity and target binding .
  • Thioether linker variation : Replace sulfur with oxygen or selenium to study electronic effects on enzyme inhibition .
  • Amide group optimization : Introduce bulkier aryl groups (e.g., 2,4-dimethoxyphenyl) to enhance steric interactions with biological targets .

Q. Table 2: SAR Modifications and Observed Effects

ModificationBiological Activity ChangeSource
4-Fluorophenyl substitutionIncreased antimicrobial potency
Methoxy group additionEnhanced solubility
Selenium replacementReduced cytotoxicity

Q. What strategies resolve contradictions in pharmacological data across studies?

Answer: Contradictions often arise from assay variability or impurity interference. Recommended strategies:

  • Standardized assays : Reproduce studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular apoptosis assays (e.g., Annexin V staining) .
  • Purity verification : Re-test compounds after HPLC purification to exclude byproduct interference .

Q. What is the proposed mechanism of action for anticancer activity, and how can it be validated?

Answer: The compound likely inhibits kinases (e.g., EGFR or VEGFR) via triazole-pyridazine interaction with ATP-binding pockets. Validation steps:

  • Kinase inhibition assays : Measure IC₅₀ values using recombinant kinases and ATP-competitive assays .
  • Molecular docking : Simulate binding modes with AutoDock Vina; correlate with experimental IC₅₀ .
  • Gene expression profiling : Assess downstream signaling (e.g., MAPK pathway suppression) via qPCR .

Q. Table 3: Key Pharmacological Findings

Study FocusTargetIC₅₀ (μM)Model SystemSource
Anticancer activityEGFR0.85MCF-7 cells
Antimicrobial effectDNA gyrase2.3S. aureus
Anti-inflammatoryCOX-21.7RAW 264.7 macrophages

Q. Methodological Notes

  • Contradiction analysis : Cross-reference solubility data (e.g., DMSO vs. aqueous buffers) to reconcile discrepancies in bioavailability .
  • Stability testing : Conduct accelerated degradation studies under UV light and varying pH to identify labile functional groups (e.g., thioether oxidation) .

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